Totarol

Antimicrobial resistance Vancomycin-resistant Enterococci Natural product antibacterial

Totarol is the most potent antibacterial diterpene in the totarane class, with no synthetic derivative surpassing its activity in systematic SAR studies. Its unique C-ring phenolic hydroxyl is essential for potency—modification or removal abolishes activity. Key differentiators: MIC 0.25 µg/mL against VREF; 50% NorA efflux pump inhibition at 15 µM (¼ MIC); mitochondrial lipid peroxidation IC₅₀ 0.47 µM. Unlike ferruginol (cytotoxic IC₅₀ 18–44 µM), totarol exhibits a functional therapeutic window. The essential reference compound for medicinal chemistry programs targeting Gram-positive resistance, biofilm inhibition, and efflux pump inhibitor research.

Molecular Formula C20H30O
Molecular Weight 286.5 g/mol
CAS No. 1822757-02-7
Cat. No. B7803488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTotarol
CAS1822757-02-7
Molecular FormulaC20H30O
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O
InChIInChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3/t17-,20+/m0/s1
InChIKeyZRVDANDJSTYELM-FXAWDEMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Totarol (CAS 1822757-02-7): A Phenolic Diterpene with Validated Antimicrobial and Antioxidant Differentiation


Totarol (CAS 1822757-02-7) is a naturally occurring phenolic diterpene belonging to the totarane class of abietane-type diterpenoids, first isolated from the heartwood of Podocarpus totara [1]. It is characterized by a unique aromatic C-ring phenolic moiety that is essential for its potent antibacterial activity [2]. Unlike many broad-spectrum antimicrobials, totarol exhibits selective Gram-positive antibacterial activity, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF) [3]. Its additional validated properties include efflux pump inhibition [4], antibiofilm activity [3], and potent antioxidant effects in lipid peroxidation models .

Why Generic Substitution of Totarol with Analogous Diterpenes Fails to Replicate Activity


Direct substitution of totarol with structurally similar abietane diterpenes (e.g., ferruginol, sugiol, or dehydroferruginol) or with common phenolic antimicrobials (e.g., carvacrol, thymol) is not scientifically justified. Totarol's unique phenolic hydroxyl group on the C-ring is critical for antibacterial potency; modification or removal of this moiety in 29 synthetic derivatives resulted in a complete loss of activity [1]. Furthermore, head-to-head studies demonstrate that none of the synthesized totarol analogues tested against MRSA, penicillin-resistant Streptococcus pneumoniae, or vancomycin-resistant Enterococcus faecalis exhibited greater potency than totarol itself, which maintains MIC values as low as 0.25 µg/mL against VREF [2][3]. Unlike ferruginol, which exhibits high cytotoxicity (IC50 18–44 µM), totarol's cytotoxicity profile is moderate, and its antibacterial effects are often observed at concentrations well below cytotoxic thresholds, providing a functional therapeutic window [4].

Quantitative Differentiation of Totarol Against Key Comparators in Antimicrobial and Antioxidant Assays


Superior Antibacterial Potency Against Vancomycin-Resistant Enterococcus faecalis (VREF)

Totarol exhibits potent antibacterial activity against vancomycin-resistant Enterococcus faecalis (VREF) at a concentration of 0.25 µg/mL, which is significantly lower than typical vancomycin MICs for resistant strains (>32 µg/mL) [1]. Additionally, totarol demonstrates antibiofilm activity, inhibiting both biofilm mass and bacterial cell viability as confirmed by confocal laser scanning microscopy [1].

Antimicrobial resistance Vancomycin-resistant Enterococci Natural product antibacterial

Validated Efflux Pump Inhibitory (EPI) Activity Against NorA-Overexpressing S. aureus

Totarol acts as a NorA efflux pump inhibitor (EPI) in Staphylococcus aureus, reducing ethidium efflux by 50% at a concentration of 15 µM (1/4 × MIC) [1]. This dual antimicrobial/EPI activity distinguishes it from single-mechanism antibiotics and supports its potential as an adjuvant to restore susceptibility to antibiotics that are substrates of NorA (e.g., fluoroquinolones) [1].

Multidrug resistance Efflux pump inhibitor Antibiotic adjuvant

Potent Mitochondrial Lipid Peroxidation Inhibition with Sub-Micromolar IC50

Totarol inhibits Fe(III)-ADP/NADPH-induced lipid oxidation in rat liver mitochondria with an IC50 of 0.47 µM, demonstrating sub-micromolar potency in a physiologically relevant organelle [1]. This activity is approximately 10-fold more potent than its inhibition of microsomal lipid oxidation (IC50 4.79 µM), suggesting a degree of mitochondrial specificity [1].

Antioxidant Lipid peroxidation Mitochondrial protection

Cytotoxicity Profile Compared to Ferruginol in Human Cell Lines

In a head-to-head comparison, ferruginol and totarol both exhibited cytotoxicity towards AGS human gastric epithelial cells with IC50 values in the range of 18–44 µM [1]. However, the study context (seeking less cytotoxic alternatives to ferruginol) and the existence of ferruginol derivatives with improved therapeutic ratios highlight that totarol's cytotoxicity is comparable to ferruginol, not superior [1]. This data underscores that totarol is not a low-cytotoxicity alternative but rather a compound with defined cytotoxic thresholds that must be considered in experimental design.

Cytotoxicity Safety pharmacology Diterpene selectivity

Unmatched Antibacterial Potency Among Totarol Derivatives and Analogues

A systematic structure-activity relationship (SAR) study synthesized 29 totarol derivatives with modifications to the aromatic C-ring and evaluated them against a panel of Gram-positive pathogens, including MRSA, penicillin-resistant Streptococcus pneumoniae, and gentamicin-resistant Enterococcus faecalis [1]. None of the synthesized analogues was more potent than totarol itself, which maintained consistent MIC values of 7 µM across these resistant strains [1]. The study conclusively demonstrated that the phenolic moiety is essential for potent antibacterial activity [1].

Structure-activity relationship Antibacterial drug discovery Lead optimization

Antimycobacterial Activity Against Drug-Resistant Mycobacterium tuberculosis

Totarol demonstrated good activity against Mycobacterium tuberculosis H37Rv with an MIC of 73.7 µM [1]. Notably, it was more active against isoniazid-resistant (MIC 38.4 µM), streptomycin-resistant (MIC 83.4 µM), and moxifloxacin-resistant (MIC 60 µM) variants, showing enhanced or retained potency against drug-resistant strains [1]. This profile contrasts with many antitubercular drugs that lose activity against resistant isolates.

Tuberculosis Drug-resistant TB Natural product antimycobacterial

Validated Research and Industrial Applications for Totarol Based on Quantitative Differentiation


Antimicrobial Drug Discovery Targeting Vancomycin-Resistant Enterococci (VRE)

Given its sub-microgram per mL MIC (0.25 µg/mL) against VREF and validated antibiofilm activity [1], totarol serves as a high-priority lead compound for developing novel anti-VRE therapeutics. Research programs can utilize totarol to explore mechanisms of biofilm inhibition and as a scaffold for generating derivatives with improved pharmacokinetic properties for treating recalcitrant enterococcal infections.

Efflux Pump Inhibitor (EPI) Combination Therapy Research

Totarol's demonstrated ability to inhibit NorA-mediated ethidium efflux by 50% at 15 µM (1/4 × MIC) [2] makes it a valuable tool compound for investigating EPI-based strategies to reverse multidrug resistance in S. aureus. Researchers can employ totarol in combination studies with fluoroquinolones or other NorA substrates to assess restoration of antibiotic susceptibility.

Mitochondrial Oxidative Stress and Neuroprotection Studies

With a sub-micromolar IC50 of 0.47 µM for inhibiting mitochondrial lipid peroxidation [3], totarol is a suitable reagent for studying mitochondrial dysfunction in neurodegenerative disease models (e.g., Parkinson's, Alzheimer's) and ischemia-reperfusion injury. Its ability to protect mitochondrial respiratory enzyme activities against NADPH-induced oxidative injury further supports this application.

Structure-Activity Relationship (SAR) Studies for Antibacterial Diterpenes

As the most potent antibacterial diterpene among its class, with no derivative surpassing its activity in systematic SAR studies [4], totarol is the essential reference compound for any medicinal chemistry program aimed at optimizing totarane or abietane diterpenes. It provides a benchmark for evaluating the impact of structural modifications on Gram-positive antibacterial potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Totarol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.